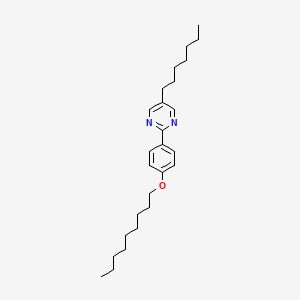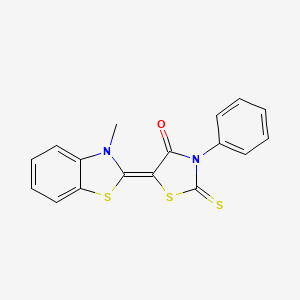![molecular formula C22H22N2O2 B11700925 4-tert-butyl-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11700925.png)
4-tert-butyl-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-tert-butil-N’-[(E)-(2-hidroxinaftalen-1-il)metilideno]benzohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Se caracteriza por la presencia de un grupo tert-butil, un grupo hidroxinaftílico y una porción de benzohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4-tert-butil-N’-[(E)-(2-hidroxinaftalen-1-il)metilideno]benzohidrazida típicamente involucra la reacción de condensación entre la 4-tert-butilbenzohidrazida y el 2-hidroxi-1-naftaldehído. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo. El esquema general de la reacción es el siguiente:
- Disolver 4-tert-butilbenzohidrazida y 2-hidroxi-1-naftaldehído en etanol.
- Calentar la mezcla bajo reflujo durante varias horas.
- Enfriar la mezcla de reacción a temperatura ambiente y filtrar el producto precipitado.
- Lavar el producto con etanol frío y secarlo bajo vacío.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar solventes de grado industrial y emplear reactores de flujo continuo para aumentar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-tert-butil-N’-[(E)-(2-hidroxinaftalen-1-il)metilideno]benzohidrazida puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un derivado de quinona.
Reducción: El grupo imina puede reducirse para formar la amina correspondiente.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila se pueden llevar a cabo utilizando reactivos como el bromo (Br₂) o el ácido nítrico (HNO₃).
Productos principales
Oxidación: Formación de derivados de cetona o quinona.
Reducción: Formación de la amina correspondiente.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
La 4-tert-butil-N’-[(E)-(2-hidroxinaftalen-1-il)metilideno]benzohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación y como precursor para la síntesis de otras moléculas orgánicas complejas.
Biología: Se ha investigado por sus posibles propiedades antimicrobianas y antioxidantes.
Medicina: Se ha explorado por su posible uso en el desarrollo de fármacos, particularmente por sus actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como estabilizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 4-tert-butil-N’-[(E)-(2-hidroxinaftalen-1-il)metilideno]benzohidrazida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para inhibir enzimas bacterianas o interrumpir la integridad de la membrana celular. Sus propiedades antioxidantes probablemente se deban a su capacidad para eliminar radicales libres y prevenir el daño oxidativo a las células.
Comparación Con Compuestos Similares
Compuestos similares
- 4-tert-butil-N'-[(E)-(4-fluoro-3-metoxifenil)metilideno]benzohidrazida
- 4-tert-butil-N'-[(1E)-(3,5-dibromo-2,4-dihidroxifenil)metilideno]benzohidrazida
Unicidad
La 4-tert-butil-N’-[(E)-(2-hidroxinaftalen-1-il)metilideno]benzohidrazida es única debido a la presencia del grupo hidroxinaftílico, que imparte propiedades químicas y biológicas distintas. Esta característica estructural la diferencia de otros compuestos similares y contribuye a sus aplicaciones y actividades específicas.
Propiedades
Fórmula molecular |
C22H22N2O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-22(2,3)17-11-8-16(9-12-17)21(26)24-23-14-19-18-7-5-4-6-15(18)10-13-20(19)25/h4-14,25H,1-3H3,(H,24,26)/b23-14+ |
Clave InChI |
QSEQSUVWYBZMLJ-OEAKJJBVSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700846.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B11700851.png)
![1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
![5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700858.png)
![Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700859.png)
![2-(4-Bromo-2-cyanophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11700864.png)
![4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11700877.png)
![3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11700888.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700896.png)


![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700909.png)


